molecular formula C22H22O11 B1632034 Pratensein 7-O-glucopyranoside CAS No. 36191-03-4

Pratensein 7-O-glucopyranoside

Cat. No.: B1632034
CAS No.: 36191-03-4
M. Wt: 462.4 g/mol
InChI Key: FGAAKLDKKBMYCB-RECXWPGBSA-N
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Description

Pratensein 7-O-glucopyranoside is a naturally occurring isoflavone glycoside. It is a derivative of pratensein, a compound found in various plants, particularly in the Fabaceae family. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pratensein 7-O-glucopyranoside typically involves the glycosylation of pratensein. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, pratensein is reacted with a suitable glycosyl donor in the presence of a catalyst under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources. Plants rich in pratensein are harvested, and the compound is extracted using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Pratensein 7-O-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce acylated or alkylated derivatives .

Scientific Research Applications

Chemical Composition and Sources

Pratensein 7-O-glucopyranoside is primarily found in several plant species, including Ammopiptanthus mongolicus and Astragalus mongholicus . It belongs to the class of isoflavones, which are known for their antioxidant and anti-inflammatory properties. The compound is characterized by its glucopyranoside structure, which enhances its solubility and bioavailability.

Pharmacological Properties

1. Antioxidant Activity
this compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-Inflammatory Effects
Research indicates that this compound can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions .

3. Antitumor Potential
Emerging evidence suggests that this compound may possess antitumor properties. It has been linked to the induction of apoptosis in cancer cells and the inhibition of tumor growth in various models . For instance, studies on related compounds indicate that flavonoids can enhance the efficacy of chemotherapy by sensitizing cancer cells to treatment .

Bioactivity Studies

A comprehensive analysis of the bioactive components of traditional Chinese medicine (TCM) formulations has identified this compound as a significant constituent contributing to the therapeutic effects of these remedies. For example, in a study analyzing the pharmacokinetics of herbal extracts, this compound was detected in rat plasma following oral administration, indicating its absorption and potential bioavailability .

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory study, this compound was tested for its ability to reduce oxidative stress in human cell lines. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent against oxidative damage.

Case Study 2: Inhibition of Cancer Cell Proliferation

A series of experiments evaluated the effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. These results support further investigation into its use as an adjunct therapy in cancer treatment.

Future Research Directions

Despite promising findings regarding this compound's pharmacological applications, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Clinical Trials : Investigating the efficacy and safety of this compound in human subjects.
  • Synergistic Effects : Exploring interactions with other bioactive compounds within TCM formulations to enhance therapeutic outcomes.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.

Mechanism of Action

The mechanism of action of Pratensein 7-O-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Pratensein 7-O-glucopyranoside can be compared with other similar isoflavone glycosides, such as:

  • Daidzein 7-O-glucopyranoside
  • Genistein 7-O-glucopyranoside
  • Biochanin A 7-O-glucopyranoside

Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of a methoxy group on the phenyl ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Pratensein 7-O-glucopyranoside is a naturally occurring isoflavone glycoside primarily derived from pratensein, which is found in various plants, particularly in the Fabaceae family. This compound has garnered attention for its potential biological activities , including antioxidant , anti-inflammatory , and anticancer properties . The following sections will delve into the specific biological activities of this compound, supported by various research findings and case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals, thereby reducing oxidative stress. The antioxidant capacity is often assessed through various assays, including:

  • DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to stabilize free radicals. This compound has demonstrated a strong capacity to reduce DPPH radicals, with an effective concentration (EC50) reported at approximately 12.27 µg/mL .
  • ABTS Assay : Similar to the DPPH assay, this method evaluates the scavenging ability against ABTS radicals. The compound's EC50 value in this context was noted to be around 21.69 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This activity is crucial in mitigating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. Studies have shown that this compound can significantly reduce levels of inflammatory markers in vitro.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research findings suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation in various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies have indicated that this compound can suppress the growth of human cancer cell lines, including those from colorectal adenocarcinoma and uterine carcinoma .
  • Mechanism of Action : The anticancer effects are believed to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of the JAK2/STAT3 pathway, which is often dysregulated in cancer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other isoflavone glycosides:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighSignificantEffective
Daidzein 7-O-glucopyranosideModerateModerateModerate
Genistein 7-O-glucopyranosideHighHighHigh
Biochanin A 7-O-glucopyranosideModerateModerateLow

The table indicates that while this compound shares some similarities with other compounds, its specific glycosylation pattern contributes to its distinct biological activities.

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on extracts from Trifolium pratense showed that phenolic compounds, including this compound, displayed significant radical scavenging abilities, enhancing non-enzymatic antioxidant defenses in blood plasma .
  • Cancer Research : In a controlled laboratory setting, this compound was tested against various human tumor cell lines. Results indicated a marked reduction in cell viability and increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In an animal model of inflammation, administration of this compound significantly reduced swelling and pain responses, suggesting its potential therapeutic application in inflammatory diseases.

Properties

IUPAC Name

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-6,8,16,19-25,27-29H,7H2,1H3/t16-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAAKLDKKBMYCB-RECXWPGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297719
Record name Pratensein-7-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36191-03-4
Record name Pratensein-7-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36191-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pratensein-7-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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